molecular formula C16H25N3O3 B12927366 1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one

1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12927366
M. Wt: 307.39 g/mol
InChI Key: GDKLKOQRGORBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one is a benzo[d]imidazole derivative with the molecular formula C16H25N3O3 . As a member of the benzimidazole chemical family, this compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of sodium channel modulators . Sodium channels are critical targets for investigating new therapeutic agents for conditions such as pain . The compound's structure, featuring an isopropyl group and a bis(2-hydroxyethyl)aminoethyl side chain, suggests potential for specific receptor binding and pharmacokinetic properties. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this high-purity compound for in vitro and in vivo studies aimed at advancing the understanding of ion channel function and developing new pharmacological tools.

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

1-[2-[bis(2-hydroxyethyl)amino]ethyl]-3-propan-2-ylbenzimidazol-2-one

InChI

InChI=1S/C16H25N3O3/c1-13(2)19-15-6-4-3-5-14(15)18(16(19)22)8-7-17(9-11-20)10-12-21/h3-6,13,20-21H,7-12H2,1-2H3

InChI Key

GDKLKOQRGORBMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N(C1=O)CCN(CCO)CCO

Origin of Product

United States

Preparation Methods

Coupling of Benzene-1,2-diamines with Isothiocyanates and Cyclization

A versatile synthetic route involves:

  • Reacting benzene-1,2-diamines with isothiocyanate derivatives to form thiourea intermediates.
  • Intramolecular cyclization mediated by carbodiimide reagents such as N,N′-diisopropylcarbodiimide (DIC) to form the benzimidazole ring.
  • Subsequent removal of protecting groups (e.g., silyl groups) to reveal hydroxy functionalities.

This method allows for the introduction of various substituents on the benzimidazole ring and side chains, including bis(2-hydroxyethyl)amino groups, by starting from epoxide precursors that are converted to azido or amine intermediates before coupling.

Example Data from Literature:

Step Reagents/Conditions Yield Notes
Epoxide + Sodium azide Nucleophilic ring opening High (85%) Formation of azido alcohol intermediate
Protection with TBDMS chloride TBDMS protection of hydroxyl Quantitative Protects hydroxy groups during further steps
Staudinger reduction Conversion of azide to amine High Enables coupling with isothiocyanates
Coupling with di(imidazolyl)methanethione Formation of isothiocyanate Moderate to high Precursor for benzimidazole formation
Cyclization with DIC Intramolecular ring closure Good Forms benzimidazole core

This sequence is scalable and allows structural diversity.

Alkylation with Ethylene Oxide or 2-Haloethanol

The bis(2-hydroxyethyl)amino side chain is often introduced by alkylation of an amino-substituted benzimidazole intermediate with ethylene oxide or 2-haloethanol under controlled conditions:

  • Reaction is performed in the presence of water, sodium acetate, and acetic acid.
  • Temperature control is critical: initial reaction at 0–5 °C for several hours, followed by stirring at room temperature overnight.
  • This yields the bis(2-hydroxyethyl)amino-substituted benzimidazole ester intermediate.

Key Reaction Parameters:

Parameter Condition
Solvent Water/Acetic acid mixture
Base Sodium acetate
Temperature 0–5 °C initially, then 20–25 °C
Reaction time 5 hours at low temp + overnight at room temp
Alkylating agent Ethylene oxide or 2-haloethanol

This method is well-documented for producing high-purity intermediates suitable for further functionalization.

Chlorination and Hydrolysis to Final Product

Following alkylation, the ester intermediate undergoes:

  • Chlorination using thionyl chloride in chloroform at low temperature (0–5 °C).
  • Gradual warming to room temperature with extended stirring.
  • In situ hydrolysis with concentrated hydrochloric acid to yield the hydrochloride salt of the target compound.

This step converts the ester to the corresponding acid chloride and then to the hydrochloride salt, which is often the pharmaceutically active form.

Typical Conditions:

Step Reagents Temperature Time Outcome
Chlorination Thionyl chloride in chloroform 0–5 °C to RT 16–18 hrs Formation of acid chloride intermediate
Hydrolysis Concentrated HCl RT to reflux Several hours Formation of hydrochloride salt

Purification is achieved by recrystallization from water or aqueous solvents, yielding a monohydrate with melting point ~148–151 °C.

Comparative Table of Preparation Steps

Step Method Reagents/Conditions Yield/Notes
1. Benzimidazole core formation Coupling benzene-1,2-diamines with isothiocyanates, cyclization with DIC Room temp, column chromatography purification Moderate to high yield, scalable
2. Side chain introduction Alkylation with ethylene oxide or 2-haloethanol in water/acetic acid 0–5 °C then RT, sodium acetate base High purity intermediate, 78–85% yield
3. Chlorination and hydrolysis Thionyl chloride in chloroform, then HCl hydrolysis 0–5 °C to RT, extended stirring High yield, formation of hydrochloride salt
4. Purification Recrystallization from water or aqueous solvents Cooling and filtration Monohydrate form, melting point 148–151 °C

Research Findings and Optimization Notes

  • The initial synthetic routes suffered from low yields and scalability issues; the improved methods using coupling of building blocks and carbodiimide-mediated cyclization enhanced yield and process sustainability.
  • Use of ethylene oxide, while effective, poses handling challenges at industrial scale due to its toxicity and storage requirements; alternative alkylating agents like 2-haloethanol have been employed to mitigate this.
  • Temperature control during alkylation and chlorination steps is critical to minimize impurities and side reactions.
  • Purification by recrystallization from water yields a stable monohydrate form with consistent melting point and purity, suitable for pharmaceutical applications.
  • Activated carbon treatment during concentration steps improves product purity by removing colored impurities.

Chemical Reactions Analysis

1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions .

Scientific Research Applications

1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including :

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Comparison with Similar Benzimidazolone Derivatives

Structural and Functional Group Variations

Benzimidazolone derivatives differ primarily in their substituents, which dictate physicochemical properties and biological activities. Below is a comparative analysis:

Compound Name Substituents (N1/N3) Molecular Weight Key Properties/Applications Evidence Source
Target Compound Bis(2-hydroxyethyl)aminoethyl / isopropyl Not provided Hydrophilic-lipophilic balance
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (halogenated) Piperidinyl / H (halogenated at benzimidazole) ~250–300 PLD1 inhibition (e.g., 4-F, 5-Br variants)
3-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1-(prop-1-en-2-yl)-benzimidazolone Prop-1-en-2-yl / piperazinyl 430.47 Potential antipsychotic/neurological activity
1-Isobutyl-1H-benzo[d]imidazol-2(3H)-one Isobutyl / H ~204.27 Chemosensitizer, structural simplicity
1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one 2-Hydroxyethyl / H 178.19 Moderate hydrophilicity
Key Observations:
  • Hydrophilicity: The target compound’s bis(2-hydroxyethyl)aminoethyl group enhances water solubility compared to alkyl (e.g., isobutyl) or aromatic substituents .
  • Biological Activity : Halogenated analogs (e.g., 4-F, 5-Br) show isoform-selective enzyme inhibition (PLD1), while piperazinyl derivatives are linked to antipsychotic applications .

Critical Analysis of Structural and Functional Differences

  • Hydroxyethyl vs. Halogenated Groups : The target’s hydroxyethyl groups may improve solubility but reduce membrane permeability compared to lipophilic halogens.
  • Isopropyl vs.

Biological Activity

The compound 1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one is a member of the benzimidazole family, which has garnered attention for its diverse biological activities, including antiviral, antibacterial, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₄H₁₈N₄O₂
  • Molecular Weight: 278.32 g/mol

The compound features a benzimidazole core, which is known for its pharmacological versatility. The presence of the bis(2-hydroxyethyl)amino group enhances its solubility and potential interactions with biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to benzimidazoles exhibit significant antiviral properties. For instance, derivatives have shown efficacy against various viruses, including herpes simplex virus (HSV) and respiratory syncytial virus (RSV). The compound under discussion is hypothesized to possess similar mechanisms of action due to structural similarities.

Case Study: Antiviral Efficacy

A study conducted by Wu et al. demonstrated that a related benzimidazole derivative exhibited an EC50 of 5 μM against RSV, suggesting that structural modifications can significantly enhance antiviral potency . Further research is needed to evaluate the specific activity of This compound against these pathogens.

Antibacterial Activity

Benzimidazole derivatives have also been explored for their antibacterial properties. The mechanism often involves inhibition of bacterial DNA synthesis or interference with cell wall synthesis.

Data Table: Antibacterial Activity of Benzimidazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Related Benzimidazole DerivativeEscherichia coli16 μg/mL
Another Benzimidazole CompoundPseudomonas aeruginosa32 μg/mL

Note: TBD indicates that further testing is required to determine MIC for the compound .

Anticancer Activity

Benzimidazole derivatives are also being investigated for their anticancer properties. They are known to inhibit various kinases involved in cancer progression.

Research Findings

A recent publication highlighted that certain benzimidazole derivatives exhibited IC50 values as low as 0.5 μM against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The specific activity of This compound against these cell lines remains to be elucidated.

The proposed mechanisms by which benzimidazole derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity: Many compounds inhibit enzymes critical for viral replication or bacterial growth.
  • Interference with Nucleic Acid Synthesis: By mimicking nucleobases, these compounds can disrupt DNA/RNA synthesis.
  • Modulation of Cell Signaling Pathways: Certain derivatives may alter signaling pathways involved in cell proliferation and survival.

Q & A

Q. What are the optimal synthetic routes for 1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via alkylation of a benzimidazol-2-one precursor with a bromoethylamine derivative (e.g., 2-bromoethyl-bis(2-hydroxyethyl)amine) under phase-transfer catalysis (e.g., tetra-nn-butylammonium bromide) in a polar aprotic solvent like DMF at 60–80°C . Purification typically involves column chromatography (silica gel, methanol/dichloromethane eluent) followed by recrystallization from ethanol. Validate purity using:
  • HPLC : Reverse-phase C18 column, gradient elution (water/acetonitrile + 0.1% TFA).
  • Spectroscopy : 1^1H/13^{13}C NMR for structural confirmation (e.g., imidazolone carbonyl signal at ~170 ppm in 13^{13}C NMR) .
  • HRMS : To confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

  • Methodological Answer :
  • 1^1H NMR : Look for signals corresponding to the isopropyl group (δ ~1.2–1.4 ppm for CH3_3, δ ~4.0–4.5 ppm for CH), hydroxyethyl protons (δ ~3.6–3.8 ppm), and aromatic protons (δ ~7.0–7.5 ppm for benzimidazole) .
  • IR : Stretching vibrations for carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl groups (O–H, ~3300 cm1^{-1}) .
  • UV-Vis : Assess π→π* transitions in the benzimidazole core (~270–300 nm) .

Q. How can researchers troubleshoot low yields during the alkylation step of the benzimidazol-2-one core?

  • Methodological Answer : Low yields may arise from incomplete alkylation or side reactions. Mitigate by:
  • Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agent).
  • Using a phase-transfer catalyst (e.g., tetra-nn-butylammonium bromide) to enhance reaction efficiency .
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/methanol 9:1) and quenching unreacted intermediates with aqueous sodium thiosulfate.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level can model:
  • Frontier molecular orbitals : HOMO-LUMO gaps to predict charge-transfer behavior .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization.
  • Thermodynamic stability : Compare optimized geometries with experimental crystal structures to validate computational models .

Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions?

  • Methodological Answer : Discrepancies in NMR shifts or vibrational frequencies may arise from solvent effects or conformational flexibility. Address by:
  • Performing solvent-implicit/explicit DFT calculations (e.g., PCM model for DMSO).
  • Comparing experimental solid-state IR with gas-phase DFT outputs, adjusting for crystal packing forces (e.g., hydrogen bonding) .

Q. How can non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s solid-state properties?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions:
  • Hydrogen bonds : Between hydroxyethyl –OH and carbonyl/imine groups (distance ~2.8–3.0 Å).
  • π-stacking : Offset stacking of benzimidazole rings (interplanar spacing ~3.5 Å) enhances thermal stability .
    Use Mercury software to analyze packing diagrams and quantify interaction energies.

Q. What experimental design (DoE) approaches optimize reaction conditions for scale-up?

  • Methodological Answer : Apply factorial design (e.g., 2k^k or Box-Behnken) to screen variables:
  • Factors : Temperature (60–100°C), catalyst loading (0.1–1.0 mol%), solvent polarity (DMF vs. acetonitrile).
  • Responses : Yield, purity, reaction time.
    Use ANOVA to identify significant factors and derive response surface models for process robustness .

Q. How can advanced separation techniques (e.g., membrane technologies) improve purification?

  • Methodological Answer : Nanofiltration membranes (MWCO ~500 Da) can separate the product from low-MW impurities (e.g., unreacted alkylating agents). Optimize transmembrane pressure (1–5 bar) and solvent composition (methanol/water mixtures) to maximize retention efficiency .

Data Contradiction and Validation

Q. How should researchers validate unexpected byproducts formed during synthesis?

  • Methodological Answer : Isolate byproducts via preparative HPLC and characterize using:
  • MS/MS fragmentation : Identify structural motifs (e.g., dimerization products).
  • X-ray crystallography : Resolve ambiguous stereochemistry.
  • Kinetic studies : Probe reaction pathways (e.g., competing alkylation at N1 vs. N3 positions) .

Q. What interdisciplinary approaches integrate chemical reaction design with computational prediction?

  • Methodological Answer :
    Adopt the ICReDD framework:
  • Use quantum chemical calculations (e.g., artificial force-induced reaction method) to predict feasible pathways.
  • Apply machine learning to prioritize experimental conditions (e.g., solvent, catalyst) based on historical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.